Superior IMPDH2 Inhibitory Potency Versus Unsubstituted Scaffold
The 7-cyano analog exhibits a Ki of 440 nM against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated target for immunosuppressive and anticancer therapy [1]. In stark contrast, the unsubstituted imidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS 64951-11-7) shows no reported activity against IMPDH2 in publicly available binding assays, indicating that the 7-cyano group is essential for conferring this specific target engagement [2].
| Evidence Dimension | IMPDH2 Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | 440 nM |
| Comparator Or Baseline | Unsubstituted imidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS 64951-11-7): No reported inhibition |
| Quantified Difference | Qualitative difference from inactive to sub-micromolar inhibition |
| Conditions | In vitro enzymatic assay against recombinant IMPDH2 |
Why This Matters
This data directly validates the 7-cyano analog as the sole candidate for lead optimization programs targeting IMPDH2, a pathway where the unsubstituted scaffold is functionally inert.
- [1] BindingDB. (n.d.). Ki data for 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid against IMPDH2 (Ki: 440 nM). Retrieved from http://ww.bindingdb.org View Source
- [2] BindingDB. (n.d.). Search results for imidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS 64951-11-7). Retrieved from http://ww.bindingdb.org View Source
